Enprostil

描述

A synthetic PGE2 analog that has an inhibitory effect on gastric acid secretion, a mucoprotective effect, and a postprandial lowering effect on gastrin. It has been shown to be efficient and safe in the treatment of gastroduodenal ulcers.

科学研究应用

Pharmacodynamic Properties

Enprostil exhibits several pharmacodynamic effects that contribute to its therapeutic efficacy:

- Gastric Acid Suppression : this compound significantly inhibits gastric acid secretion, with studies showing suppression rates of up to 80% for nearly 12 hours following administration . This effect is crucial for ulcer healing as it reduces the acidic environment that exacerbates ulceration.

- Gastrin Secretion Inhibition : Unlike H2-receptor antagonists, this compound lowers both basal and postprandial gastrin release, which is beneficial in managing peptic ulcer disease .

- Cytoprotection : this compound enhances bicarbonate secretion and may help preserve microvascular integrity in the gastric mucosa, providing a protective effect against mucosal injury .

Clinical Efficacy in Ulcer Treatment

This compound has been evaluated in various clinical settings for its effectiveness in treating duodenal and gastric ulcers. The following table summarizes key findings from clinical trials:

These studies demonstrate that this compound is effective in promoting ulcer healing and alleviating associated pain, with comparable efficacy to established treatments like cimetidine and ranitidine.

Additional Therapeutic Applications

Recent studies have explored other potential applications of this compound beyond ulcer treatment:

- Alimentary Lipemia Reduction : this compound has shown promise in reducing postprandial lipemia by affecting chylomicron formation and clearance. This could have implications for managing metabolic disorders .

- Glycemic Control : Research indicates that this compound may reduce insulin and glucose-dependent insulinotropic peptide levels following a fat-rich meal, suggesting potential benefits in metabolic regulation .

Case Studies

A selection of case studies highlights the practical applications of this compound:

- Case Study on Duodenal Ulcer : A patient treated with this compound at a dosage of 35 micrograms twice daily experienced significant pain relief and complete ulcer healing after six weeks, demonstrating its effectiveness compared to traditional therapies.

- Metabolic Impact Study : In a controlled trial involving healthy subjects, administration of this compound before a high-fat meal resulted in significant reductions in triglycerides and insulin levels, indicating its potential role in managing dietary fat metabolism.

属性

InChI |

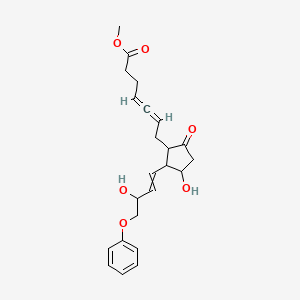

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJVMZPWPAXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868230 | |

| Record name | Methyl 7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]hepta-4,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。